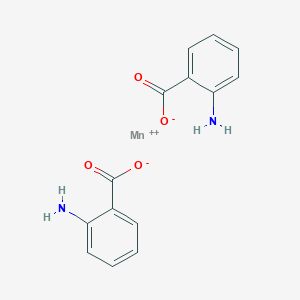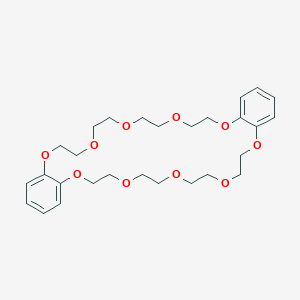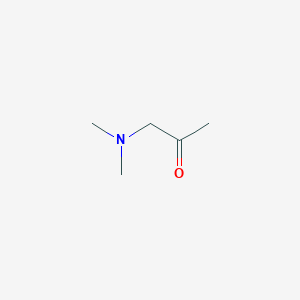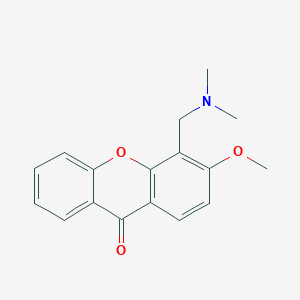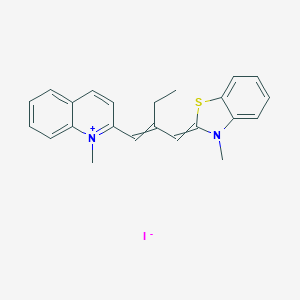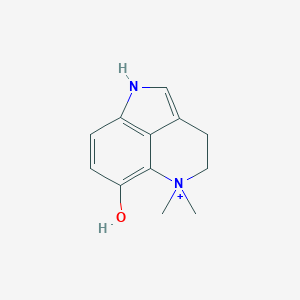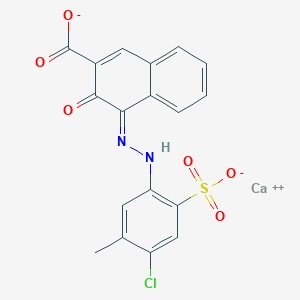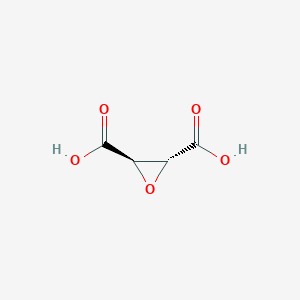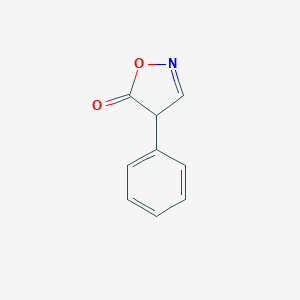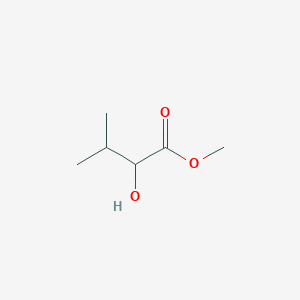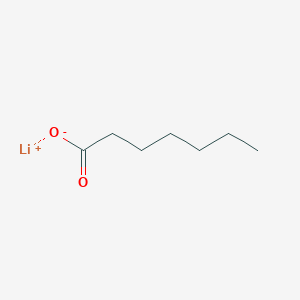
Lithium heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium heptanoate is a chemical compound that belongs to the family of lithium salts. It is used in various scientific research applications, including neuroscience and psychiatry. Lithium heptanoate is synthesized through a specific method, and its mechanism of action is well-understood. In
Mecanismo De Acción
The mechanism of action of lithium heptanoate is not fully understood, but it is believed to work by affecting the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. It is also thought to have an effect on the activity of certain enzymes in the brain, including glycogen synthase kinase-3 (GSK-3).
Efectos Bioquímicos Y Fisiológicos
Lithium heptanoate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB). These proteins are involved in the growth and development of neurons and are important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lithium heptanoate in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation is that it can be toxic in high doses, and care must be taken when handling it.
Direcciones Futuras
There are many potential future directions for research on lithium heptanoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further research is needed to fully understand the mechanism of action of lithium heptanoate and its effects on the brain.
Aplicaciones Científicas De Investigación
Lithium heptanoate is used in various scientific research applications, including neuroscience and psychiatry. It is commonly used as a mood stabilizer in the treatment of bipolar disorder. Lithium heptanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
16761-13-0 |
|---|---|
Nombre del producto |
Lithium heptanoate |
Fórmula molecular |
C7H13LiO2 |
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
lithium;heptanoate |
InChI |
InChI=1S/C7H14O2.Li/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
RQZHWDLISAJCLK-UHFFFAOYSA-M |
SMILES isomérico |
[Li+].CCCCCCC(=O)[O-] |
SMILES |
[Li+].CCCCCCC(=O)[O-] |
SMILES canónico |
[Li+].CCCCCCC(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

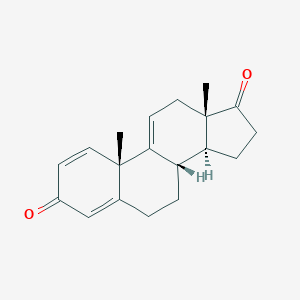
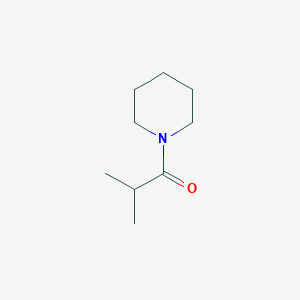
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

